Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Core Structural Features

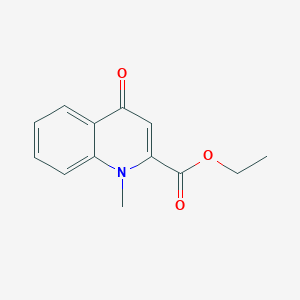

The compound’s molecular formula is C₁₃H₁₃NO₃ , with a molecular weight of 231.25 g/mol . Its IUPAC name is ethyl 1-methyl-4-oxoquinoline-2-carboxylate , reflecting the following key features:

- Quinoline backbone : A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

- Oxidation state : A ketone group (C=O) at the 4-position, forming a 1,4-dihydroquinoline moiety.

- Substituents :

- A methyl group (-CH₃) at the 1-position (nitrogen-adjacent).

- An ethyl ester (-COOCH₂CH₃) at the 2-position.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ | |

| Molecular Weight | 231.25 g/mol | |

| CAS Registry Number | 60442-66-2, 40059-53-8 | |

| SMILES | CN1C2=CC=CC=C2C(=O)C=C1C(=O)OCC |

Tautomerism and Isomerism

The compound exists predominantly in the 4-oxo tautomeric form , as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. No evidence of 4-hydroxy tautomerism is observed in solution, likely due to intramolecular hydrogen bonding stabilizing the oxo form.

Properties

IUPAC Name |

ethyl 1-methyl-4-oxoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-12(15)9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYMJGVZWGJGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the quinoline core.

Starting Materials: Aniline derivative, β-ketoester (e.g., ethyl acetoacetate).

Reaction Conditions: Acidic or basic catalyst (e.g., hydrochloric acid or sodium ethoxide), solvent (e.g., ethanol), and heat.

Procedure: The aniline derivative is reacted with the β-ketoester in the presence of the catalyst and solvent. The mixture is heated to promote cyclization, leading to the formation of the quinoline core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the C-3 Position

The electron-deficient C-3 position undergoes nucleophilic substitution with amines. For example:

The reaction mechanism involves:

-

Formaldehyde activation : Forms an imine intermediate.

-

Mannich-type reaction : Amine attacks the electrophilic C-3 position.

Alkylation Reactions

The nitrogen atom at position 1 participates in alkylation. A representative study used iodomethane under mild conditions:

| Parameter | Value |

|---|---|

| Reactant | Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate |

| Alkylating Agent | Iodomethane (CH₃I) |

| Base | K₂CO₃ |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Solvent | DMF |

| Conditions | Room temperature, 6 hrs |

| Yield | 85% |

The product crystallizes with intramolecular C–H∙∙∙O hydrogen bonds and π-π stacking interactions .

Ring-Closure Reactions

The compound acts as a precursor in multi-step syntheses. For instance, in the preparation of fluoroquinolone antibiotics:

Stepwise Process

-

Triethylorthoformate treatment : Activates the C-7 position for cyclopropylamine addition.

-

Ring closure : Potassium t-butoxide induces cyclization to form 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester.

-

Hydrogenation : Reduces the nitro group to an amine.

-

Hydrolysis : Cleaves the ester to yield the carboxylic acid derivative .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives:

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar quinolines:

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Higher electrophilicity at C-2 due to ester positioning; less stable under acidic conditions |

| Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | Methyl group at C-3 sterically hinders nucleophilic substitutions |

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate belongs to the quinoline family, characterized by a fused ring structure that contributes to its biological activity. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its reactivity and specificity towards biological targets.

Synthesis Overview

The synthesis often includes:

- Formation of the quinoline core through cyclization reactions.

- Functionalization at the carboxylate position to improve solubility and bioavailability.

- Modification of substituents to optimize biological activity.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

This compound has shown promise as an anticancer agent. Research findings suggest:

- Inhibition of cancer cell proliferation : In vitro assays indicate that it can selectively inhibit the growth of cancer cells without affecting normal cells.

- Mechanism of action : The compound may act by inhibiting specific enzymes involved in cancer progression, such as topoisomerases or kinases.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly impact its biological activity. A comparative analysis with similar compounds reveals how different substituents can alter efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate | Lacks methylbenzyl group | Chlorine substituent may enhance reactivity |

| Ethyl 8-methyl-4-(4-hydroxybenzyl)amino -2 -oxo -1,2 -dihydroquinoline -3-carboxylate | Hydroxy group instead of methyl group | Hydroxy group may improve solubility |

| Ethyl 8-methyl-4-(4-(methylthio)benzyl)amino -2 -oxo -1,2 -dihydroquinoline -3-carboxylate | Contains methylthio substituent | Potentially different biological activity due to sulfur presence |

Case Studies

Several studies have explored the applications of this compound in detail:

Antimicrobial Studies

In a recent study assessing antimicrobial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa, the compound demonstrated a minimum inhibitory concentration comparable to established antibiotics. This highlights its potential as an alternative therapeutic agent in treating infections resistant to conventional antibiotics.

Anticancer Activity

Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of various cancer cell lines at non-cytotoxic concentrations. This selectivity suggests a promising therapeutic window for further development.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Data

Key structural analogs differ in substituents at positions C-3, C-5, C-6, C-7, or N-1. Substitutions influence molecular weight, polarity, and biological activity.

Physicochemical Properties

- NMR Shifts: N-1 Methyl Group: δ ~2.54 ppm (singlet) in ¹H NMR . C-5 Chloro Substituent: Aromatic protons downfield-shifted (δ 7.30–8.34 ppm) due to electron-withdrawing effects . C-3 Morpholinomethyl: Characteristic δ 3.02–4.44 ppm (morpholine protons) and δ 4.35–4.51 ppm (CH₂ linker) .

- Melting Points: Parent compound: ~265–270°C (decomposition) .

Biological Activity

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 60442-66-2) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound belongs to the class of quinoline derivatives, which are known for their broad spectrum of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The compound can be synthesized through various methods, typically involving the condensation of appropriate precursors followed by cyclization and functional group modifications.

Synthesis Example:

A common synthetic route involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate with amines under specific conditions to yield various derivatives that enhance biological activity .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. It has shown promising results in inhibiting HIV integrase activity, which is crucial for viral replication. For instance, a study reported that derivatives of this compound exhibited significant anti-HIV activity with low cytotoxicity . The binding modes of these compounds were similar to known HIV integrase inhibitors, suggesting a mechanism that could be exploited for therapeutic development.

Antibacterial Properties

Quinoline derivatives have been extensively studied for their antibacterial properties. This compound has demonstrated effectiveness against various bacterial strains. For example, related compounds have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria . These properties make it a candidate for further development as a new class of antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell signaling pathways .

Case Study 1: Anti-HIV Activity

A series of compounds derived from this compound were evaluated for their anti-HIV properties. Compound 8b was identified as the most potent with an EC50 value of 75 µM. Molecular docking studies confirmed its effective binding to the HIV integrase catalytic site .

Case Study 2: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various quinoline derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Data Tables

Q & A

Q. Table 1: Optimization of Reaction Conditions for Substituent Introduction

Q. Table 2: Key Spectral Data for Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.